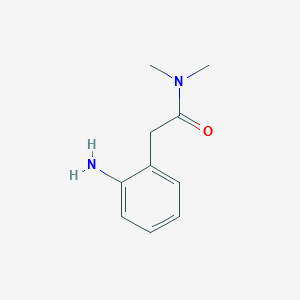

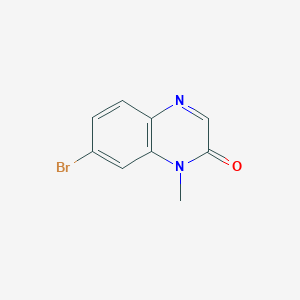

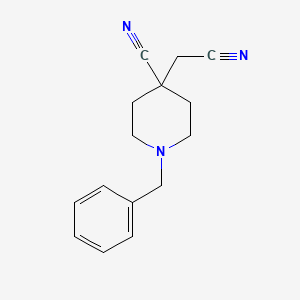

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acid (PNA) Synthesis

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: serves as a key intermediate in the synthesis of PNA monomers . PNAs are analogs of DNA with a pseudo-peptide backbone, which have generated significant interest for their potential as molecular biology tools and in biomedical diagnostics as antigene and molecular sensors . The efficient synthesis of PNA can reduce costs and increase availability for wider use.

Antimicrobial Agents

This compound is utilized in the design and synthesis of antimicrobial agents. Specifically, derivatives of 2-aminothiazoles, which share a similar core structure, have been shown to possess therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The structural similarity suggests that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one could be explored for similar applications.

Molecular Docking Studies

The structural framework of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one may be valuable in molecular docking studies to understand its interaction with various biological targets. Such studies can help in the design of new drugs with improved efficacy and reduced side effects .

Flavonoid Analysis

In analytical chemistry, particularly in the densitometric determination of flavonoids, 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can be used as a reagent due to its specific interactions with flavonoid compounds .

Calcium Ion Manipulation

This compound has applications in cellular biology for manipulating intracellular release of calcium ions. Controlling calcium ion flow is crucial in studying cellular processes and signaling pathways .

Apoptotic Inducers Preparation

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: is also used in the preparation of apoptotic inducers. These are substances that can induce programmed cell death, which is an important area of research in cancer therapy .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCEEXLJALFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512586 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one | |

CAS RN |

77375-77-0 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)